molecular formula C11H24N2O5 B1681244 t-Boc-Aminooxy-PEG2-amine CAS No. 252378-69-1

t-Boc-Aminooxy-PEG2-amine

Cat. No. B1681244
CAS RN: 252378-69-1
M. Wt: 264.32 g/mol
InChI Key: LHNRKSSHYXYKTA-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-PEG2-amine is a PEG derivative that contains a Boc-protected aminooxy group and a free amino (NH2) group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

The Boc-aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde to form a linkage . This compound is commonly used as a protected amino acid derivative, where the Boc (tert-butyloxycarbonyl) acts as a protecting group for the amino group, preventing it from being active and thus maintaining its stability during chemical reactions .


Molecular Structure Analysis

The molecular formula of t-Boc-Aminooxy-PEG2-amine is C11H24N2O5 . It has a molecular weight of 264.3 g/mol .


Chemical Reactions Analysis

The amino group in t-Boc-Aminooxy-PEG2-amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc-aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde to form a linkage .


Physical And Chemical Properties Analysis

T-Boc-Aminooxy-PEG2-amine is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media . . It is soluble in water, DMSO, DMF, and DCM .

Scientific Research Applications

Bioconjugation

t-Boc-Aminooxy-PEG2-amine serves as an efficient linker for bioconjugation, coupling different biomolecules to construct bioconjugates with specific functions. These can be used to study biomolecular interactions and build biosensors, benefiting from the biocompatibility and stability provided by the PEG chain .

Protective Amino Acid Derivative Reagent

As a protective amino acid derivative reagent, it contains an amino group, PEG2 (polyethylene glycol), and a t-Boc (tert-butoxycarbonyl) protecting group. This structure imparts unique chemical properties such as good water solubility and stability .

Reactivity

The amino group in t-Boc-Aminooxy-PEG2-amine can react with various compounds such as carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), making it a versatile reagent in chemical reactions .

Formation of Oxime Linkages

The Boc-protected aminooxy group can be deprotected under mild acidic conditions and then reacts with an aldehyde or ketone group to form a stable oxime linkage. This reaction is useful in creating linkages between different molecular structures .

Future Directions

T-Boc-Aminooxy-PEG2-amine is commonly used in solid-phase synthesis . Therefore, it may continue to be a valuable reagent in the field of peptide synthesis and other related research areas.

properties

IUPAC Name

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNRKSSHYXYKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202806
Record name 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-Aminooxy-PEG2-amine

CAS RN

252378-69-1
Record name 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252378-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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